molecular formula C22H21N5O B275550 1-phenyl-N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine

1-phenyl-N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine

Cat. No.: B275550
M. Wt: 371.4 g/mol
InChI Key: BLPJADZLWZYSIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-phenyl-N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine is a complex organic compound that features a combination of phenylethyl and tetrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized through the cycloaddition of azides with nitriles. The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction. The final step involves the coupling of the tetrazole and phenylethyl groups through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the cycloaddition step and continuous flow reactors for the alkylation and substitution steps. Solvent selection and purification techniques such as recrystallization or chromatography would also be critical.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine can undergo various chemical reactions, including:

    Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or sodium hydride (NaH) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethyl group can yield phenylacetic acid, while reduction of nitro groups can produce aniline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-phenyl-N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its tetrazole group is known to mimic the phosphate group in biological systems, making it useful in the design of enzyme inhibitors.

Medicine

In medicinal chemistry, this compound has potential as a drug candidate. Its structure allows for the modulation of biological activity, and it can be used to develop new therapeutic agents for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It can also be used as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-phenyl-N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine involves its interaction with specific molecular targets. The tetrazole group can form hydrogen bonds with biological macromolecules, while the phenylethyl group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1-phenylethyl)benzylamine: Lacks the tetrazole group, making it less versatile in biological applications.

    (1-phenyl-1H-tetrazol-5-yl)benzylamine: Lacks the phenylethyl group, which reduces its hydrophobic interactions.

    (1-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}amine: Similar structure but with different substitution patterns, leading to different reactivity and applications.

Uniqueness

The unique combination of the phenylethyl and tetrazole groups in 1-phenyl-N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine provides a versatile platform for various applications. Its ability to undergo multiple types of chemical reactions and its potential in scientific research make it a valuable compound in both academic and industrial settings.

Properties

Molecular Formula

C22H21N5O

Molecular Weight

371.4 g/mol

IUPAC Name

1-phenyl-N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine

InChI

InChI=1S/C22H21N5O/c1-17(19-10-4-2-5-11-19)23-16-18-9-8-14-21(15-18)28-22-24-25-26-27(22)20-12-6-3-7-13-20/h2-15,17,23H,16H2,1H3

InChI Key

BLPJADZLWZYSIL-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.